molecular formula C14H25NO3 B2938492 tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate CAS No. 2003503-40-8

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

Cat. No. B2938492
CAS RN: 2003503-40-8
M. Wt: 255.358
InChI Key: IUKIKGAICKWMEB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .


Synthesis Analysis

The synthesis of this compound has been studied in the context of its use as a protease inhibitor . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined . This compound has also been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The crystal structure of the complex resulting from the reaction between the SARS-CoV main protease and this compound has been determined .


Chemical Reactions Analysis

This compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of cathepsin C inhibitors .

Scientific Research Applications

Process Development and Synthesis

The practical and scalable synthesis of tert-butyl carbamate derivatives has been explored in the context of pharmaceutical manufacturing. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is prepared via an efficient one-pot, two-step sequence, highlighting the versatility of tert-butyl carbamate derivatives in process chemistry and drug synthesis (Wenjie Li et al., 2012).

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of tert-butyl carbamate derivatives, such as the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple cyclohexene-1-carboxylic acid. This work demonstrates the importance of tert-butyl carbamate derivatives as intermediates in the synthesis of complex molecules with specific stereochemical configurations (Xin Wang et al., 2017).

Material Science Applications

In materials science, tert-butyl carbamate derivatives have been utilized in the development of new materials. For example, benzothizole modified tert-butyl carbazole derivatives were synthesized and found to be effective in forming organogels, which could be used as fluorescent sensory materials for the detection of volatile acid vapors, showcasing the functional diversity of these compounds beyond pharmaceutical applications (Jiabao Sun et al., 2015).

Catalysis and Chemical Reactions

Tert-butyl carbamate derivatives also play a crucial role in catalysis and novel chemical reactions. For example, gold-catalyzed tandem cyclization of tert-butyl carbonate derivatives has been reported, where the nucleophilic participation of the O-Boc group intercepts a carbocationic intermediate, leading to the formation of densely functionalized cyclohexene-3,4-diol derivatives. This highlights the role of tert-butyl carbamate derivatives in enabling new pathways for chemical synthesis (C. Lim et al., 2007).

properties

IUPAC Name

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKIKGAICKWMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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